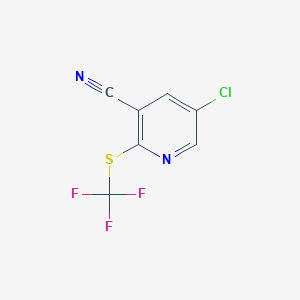![molecular formula C8H18N2O B11757777 (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-{2-[(Butan-2-yl)amino]-2-methylpropyliden}hydroxylamin ist eine organische Verbindung, die sich durch ihre einzigartige strukturelle Konfiguration auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-N-{2-[(Butan-2-yl)amino]-2-methylpropyliden}hydroxylamin umfasst typischerweise die Kondensation von Butan-2-ylamin mit 2-Methylpropanal, gefolgt von der Zugabe von Hydroxylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten (E)-Isomers zu gewährleisten. Die Reaktionsbedingungen umfassen häufig:
Temperatur: Wird typischerweise bei Raumtemperatur bis leicht erhöhten Temperaturen gehalten.
Lösungsmittel: Häufig verwendete Lösungsmittel sind Ethanol oder Methanol.
Katalysatoren: Saure oder basische Katalysatoren können verwendet werden, um die Reaktion zu beschleunigen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme, um konstante Reaktionsbedingungen zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
(E)-N-{2-[(Butan-2-yl)amino]-2-methylpropyliden}hydroxylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder Hydroxylamine umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydroxylamingruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Halogenide, Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Oxime, Nitrile, Amine und substituierte Hydroxylamine, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
(E)-N-{2-[(Butan-2-yl)amino]-2-methylpropyliden}hydroxylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle Rolle bei der Enzyminhibition und als biochemisches Nachweismittel.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, darunter antimikrobielle und Antikrebswirkungen.
Industrie: Eingesetzt bei der Herstellung von Spezialchemikalien und als Reagenz in verschiedenen industriellen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von (E)-N-{2-[(Butan-2-yl)amino]-2-methylpropyliden}hydroxylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor bestimmter Enzyme wirken, indem sie an deren aktive Zentren bindet und so deren Aktivität blockiert. Die beteiligten Pfade können die Hemmung von Stoffwechselenzymen oder die Störung von Zellsignalwegen umfassen.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{2-[(Butan-2-yl)amino]-2-methylpropyliden}hydroxylamin (ohne die (E)-Isomerspezifikation)
- N-{2-[(Butan-2-yl)amino]-2-methylpropyliden}hydroxylamin (Z)-Isomer
Einzigartigkeit
Das (E)-Isomer von N-{2-[(Butan-2-yl)amino]-2-methylpropyliden}hydroxylamin ist einzigartig aufgrund seiner spezifischen geometrischen Konfiguration, die seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann. Diese Einzigartigkeit kann zu unterschiedlichen biologischen Aktivitäten und chemischen Eigenschaften im Vergleich zu seinem (Z)-Isomer oder anderen ähnlichen Verbindungen führen.
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(NZ)-N-[2-(butan-2-ylamino)-2-methylpropylidene]hydroxylamine |
InChI |
InChI=1S/C8H18N2O/c1-5-7(2)10-8(3,4)6-9-11/h6-7,10-11H,5H2,1-4H3/b9-6- |
InChI-Schlüssel |
BZCFKVJWQYCRTK-TWGQIWQCSA-N |
Isomerische SMILES |
CCC(C)NC(C)(C)/C=N\O |
Kanonische SMILES |
CCC(C)NC(C)(C)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)

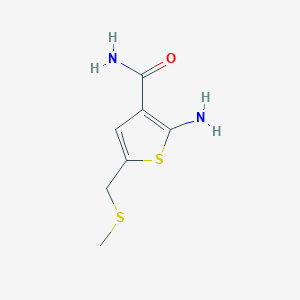
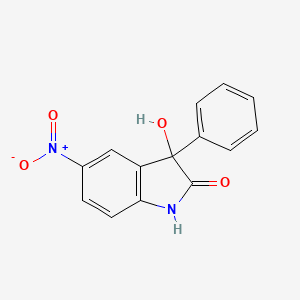
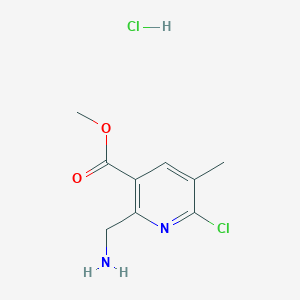
![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)

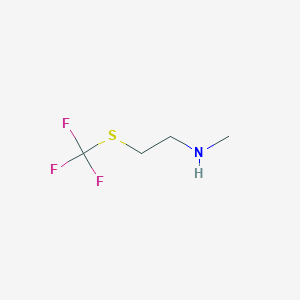
![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
